molecular formula C19H27N3O3S B10786889 4-Hydroxy-7-isopropyl-6-oxo-n-(3-(1-piperidinyl)propyl)-6,7-dihydrothieno(2,3-b)pyridine-5-carboxamide CAS No. 869493-21-0

4-Hydroxy-7-isopropyl-6-oxo-n-(3-(1-piperidinyl)propyl)-6,7-dihydrothieno(2,3-b)pyridine-5-carboxamide

Cat. No.: B10786889
CAS No.: 869493-21-0
M. Wt: 377.5 g/mol
InChI Key: SCHKZZSVELPJKU-UHFFFAOYSA-N
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Description

PRX-03140 is a highly selective serotonin 4 receptor partial agonist. It was initially developed by Predix Pharmaceuticals Inc. and later by EPIX Pharmaceuticals Inc. for the treatment of Alzheimer’s disease. This compound has shown potential in improving cognitive functions by increasing acetylcholine levels and enhancing hippocampal theta oscillation power .

Preparation Methods

The synthesis of PRX-03140 involves several steps, starting with the preparation of the thienopyridine core. The synthetic route typically includes the following steps:

    Formation of the thienopyridine core: This involves the cyclization of a suitable precursor to form the thienopyridine ring.

    Functionalization of the core: Introduction of functional groups such as hydroxyl, isopropyl, and carboxamide groups to the thienopyridine core.

    Final modifications: Attachment of the piperidinylpropyl group to the carboxamide moiety.

Industrial production methods for PRX-03140 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PRX-03140 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in substitution reactions, especially at the piperidinyl and thienopyridine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PRX-03140 exerts its effects by selectively binding to the serotonin 4 receptor in the brain. This binding stimulates the production and release of acetylcholine, a neurotransmitter crucial for cognitive functions. Additionally, PRX-03140 activates the alpha-secretase pathway, which is involved in the processing of amyloid precursor protein, thereby potentially slowing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

PRX-03140 is often compared with other serotonin 4 receptor agonists, such as prucalopride. While both compounds bind to the serotonin 4 receptor, PRX-03140 has a lower binding affinity but shows unique effects on acetylcholine release and hippocampal theta oscillation power. Other similar compounds include velusetrag and TD-8954, which also target the serotonin 4 receptor but differ in their pharmacokinetic and pharmacodynamic profiles .

PRX-03140 stands out due to its specific effects on cognitive functions and its potential application in treating Alzheimer’s disease.

Properties

CAS No.

869493-21-0

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-hydroxy-6-oxo-N-(3-piperidin-1-ylpropyl)-7-propan-2-ylthieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C19H27N3O3S/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24)

InChI Key

SCHKZZSVELPJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)NCCCN3CCCCC3)O

Origin of Product

United States

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